2-methyl-N-{[(2-phenylhydrazinyl)carbonyl]oxy}propanimidoyl chloride
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Overview
Description
2-METHYL-N-[(N’-PHENYLHYDRAZINECARBONYL)OXY]PROPANECARBONIMIDOYL CHLORIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylhydrazinecarbonyl group and a propanecarbonimidoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[(N’-PHENYLHYDRAZINECARBONYL)OXY]PROPANECARBONIMIDOYL CHLORIDE typically involves the reaction of 2-methylphenylhydrazine with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[(N’-PHENYLHYDRAZINECARBONYL)OXY]PROPANECARBONIMIDOYL CHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
2-METHYL-N-[(N’-PHENYLHYDRAZINECARBONYL)OXY]PROPANECARBONIMIDOYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[(N’-PHENYLHYDRAZINECARBONYL)OXY]PROPANECARBONIMIDOYL CHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylhydrazine derivatives and carbonimidoyl chloride compounds. Examples include:
- 2-METHYLPHENYLHYDRAZINE
- N-PHENYLHYDRAZINECARBONYL CHLORIDE
- PROPANECARBONIMIDOYL CHLORIDE
Uniqueness
What sets 2-METHYL-N-[(N’-PHENYLHYDRAZINECARBONYL)OXY]PROPANECARBONIMIDOYL CHLORIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-anilinocarbamate |
InChI |
InChI=1S/C11H14ClN3O2/c1-8(2)10(12)15-17-11(16)14-13-9-6-4-3-5-7-9/h3-8,13H,1-2H3,(H,14,16) |
InChI Key |
BBDIJQDNZWDQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NOC(=O)NNC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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